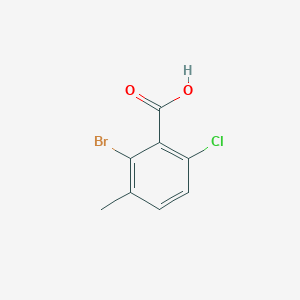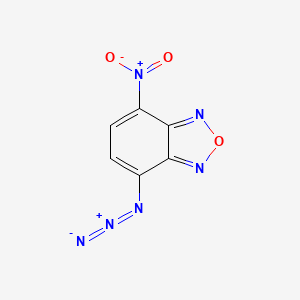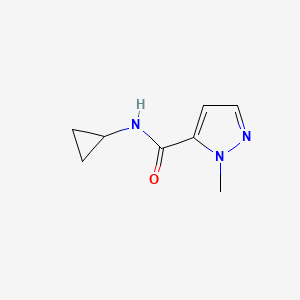
2-Bromo-6-chloro-3-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-chloro-3-methylbenzoic acid is a chemical compound with the molecular weight of 249.49 . It is also known by its IUPAC name, 2-bromo-6-chloro-3-methylbenzoic acid .
Molecular Structure Analysis
The InChI code for 2-Bromo-6-chloro-3-methylbenzoic acid is1S/C8H6BrClO2/c1-4-2-3-5 (10)6 (7 (4)9)8 (11)12/h2-3H,1H3, (H,11,12) . This code provides a specific representation of the molecule’s structure.
Applications De Recherche Scientifique
Intermediate in Synthesizing Pharmaceuticals
2-Bromo-6-chloro-3-methylbenzoic acid is used as an intermediate in the synthesis of various pharmaceuticals . It plays a crucial role in the development of new drugs and treatments.
Agrochemical Synthesis
This compound is also used in the synthesis of agrochemicals . These chemicals are essential for protecting crops from pests and diseases, and enhancing crop yield and quality.
Dye Manufacturing
2-Bromo-6-chloro-3-methylbenzoic acid is used in the manufacturing of dyes . The compound can contribute to the development of new colors and improve the stability and quality of existing dyes.
Organic Compound Building Block
In academic research, this compound is used as a building block for creating complex organic compounds . This allows researchers to explore new chemical structures and reactions.
Preparation of Biologically Active Compounds
3-Bromo-2-methylbenzoic Acid, a similar compound, is used in the preparation of various biologically active compounds such as α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors .
Synthesis of N-phenyl-3-methylanthranilic Acid
2-Bromo-3-methylbenzoic acid, another similar compound, can be used to synthesize N-phenyl-3-methylanthranilic acid via a copper-catalyzed amination reaction with aniline . This reaction is a key step in the synthesis of certain pharmaceuticals.
Mécanisme D'action
Target of Action
It’s known that benzoic acid derivatives can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . The bromine atom at the benzylic position can undergo Suzuki coupling to transform into an aryl or alkyl group .
Biochemical Pathways
It’s known that benzoic acid derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s soluble in methanol , which suggests it may have good bioavailability.
Result of Action
It’s known that benzoic acid derivatives can have a variety of effects, depending on their specific targets .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can influence the action of benzoic acid derivatives .
Propriétés
IUPAC Name |
2-bromo-6-chloro-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISHSIJTQOOKAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chloro-3-methylbenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one](/img/structure/B6323145.png)

![2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine; 98%](/img/structure/B6323157.png)







